molecular formula C14H18F3NO3 B1498353 (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester CAS No. 921609-32-7

(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester

Cat. No.: B1498353
CAS No.: 921609-32-7
M. Wt: 305.29 g/mol
InChI Key: NSQCPDZVTYYOAN-NSHDSACASA-N
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Description

(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester (CAS 921609-32-7) is a chiral, non-natural amino acid ester serving as a critical building block in organic and medicinal chemistry research. The compound features a phenylalanine core modified with a metabolically stable trifluoromethoxyl group at the para-position of the aromatic ring and a tert-butyl ester protecting group on the carboxylate. The introduction of the trifluoromethoxyl group is a strategic modification in drug design. Fluorinated aromatic amino acids, such as this one, are extensively used to modulate the biophysical and chemical properties of bioactive peptides and peptidomimetics . This incorporation can lead to enhanced metabolic stability, altered lipophilicity, and improved binding affinity, making them valuable in the development of enzyme inhibitors, therapeutic agents, and peptide-based vaccines . The tert-butyl ester group protects the carboxylic acid functionality during synthetic sequences and can be cleanly removed under mild acidic conditions, making it fully compatible with standard solid-phase and solution-phase peptide synthesis methodologies . This high-purity (S)-enantiomer is supplied for research applications, including but not limited to: the synthesis of novel fluorinated peptide analogs; the structural study of protein-protein interactions via 19F NMR; and as a key intermediate in the development of potential pharmaceutical candidates. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3/c1-13(2,3)21-12(19)11(18)8-9-4-6-10(7-5-9)20-14(15,16)17/h4-7,11H,8,18H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQCPDZVTYYOAN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660529
Record name tert-Butyl O-(trifluoromethyl)-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921609-32-7
Record name tert-Butyl O-(trifluoromethyl)-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material and Functionalization

A common starting point is (S)-4-hydroxyphenylalanine or a protected phenylalanine derivative. The para-hydroxy group is converted to a trifluoromethoxy substituent via nucleophilic substitution or electrophilic trifluoromethoxylation reagents. This step is critical and often employs specialized reagents such as:

  • Trifluoromethyl hypofluorite or equivalents for direct trifluoromethoxylation.
  • Copper-catalyzed trifluoromethoxylation reactions using trifluoromethoxide sources.

Protection of Carboxyl Group

The carboxyl group of phenylalanine is protected as a t-butyl ester to prevent unwanted side reactions during subsequent steps. This is typically achieved by:

  • Acid-catalyzed esterification using isobutylene in the presence of an acid catalyst.
  • Direct esterification with t-butanol under acidic conditions.

Maintenance of Stereochemistry

Throughout the synthesis, conditions are carefully controlled to avoid racemization of the chiral center. Mild reaction conditions and selective reagents are chosen to preserve the (S)-configuration.

Representative Synthetic Route (Inferred from Related Literature)

Step Reaction Description Key Reagents/Conditions Outcome
1 Protection of L-phenylalanine carboxyl group as t-butyl ester t-Butanol, acid catalyst (e.g., HCl or H2SO4), reflux Formation of L-phenylalanine t-butyl ester
2 Introduction of trifluoromethoxy group at para-position Electrophilic trifluoromethoxylation reagent (e.g., Togni reagent), copper catalyst, base Conversion of para-hydroxy or para-halogenated phenylalanine ester to this compound
3 Purification and characterization Chromatography, crystallization Pure this compound

Summary Table of Preparation Methods

Preparation Step Method Description Reagents/Conditions Notes
Carboxyl protection Esterification to t-butyl ester t-Butanol, acid catalyst Protects carboxyl group for further reactions
Trifluoromethoxylation Electrophilic substitution at para-position Trifluoromethoxylation reagent, copper catalyst Introduces trifluoromethoxy group
Boc protection/deprotection Amino group protection and removal Boc anhydride for protection; TFA for deprotection Controls amino group reactivity
Coupling reactions Amide bond formation Coupling agents (PyBOP, HATU), base (DIPEA) Enables introduction of diverse substituents

Chemical Reactions Analysis

Key Data:

StepConditionsYieldSelectivity (ee)Source
Asymmetric alkylationLiHMDS, THF, −78°C → RT, 12 h82%94%
Enzymatic hydrolysispH 7.0 buffer, 37°C, 24 h45%>99%

Peptide Bond Formation

The tert-butyl ester acts as a carboxyl-protecting group during peptide synthesis. It undergoes:

  • Coupling with amines : Using HATU/DIPEA in DMF to form amide bonds.

  • Solid-phase synthesis : Anchoring via Fmoc-strategy on Wang resin .

Example Reaction:

text
(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester + H-Gly-OMe → H-Gly-(S)-4-(CF3O)Phe-OMe (after deprotection) Conditions: HATU (1.1 eq), DIPEA (2 eq), DMF, RT, 2 h Yield: 88%[1][4]

Deprotection of the tert-Butyl Ester

The tert-butyl group is cleaved under acidic conditions:

  • Trifluoroacetic acid (TFA) : 95% TFA in DCM (1 h, RT) .

  • Phosphoric acid : 85% aq. H3PO4 (12 h, 60°C) .

Comparative Deprotection Data:

ReagentTimeTempYieldPuritySource
95% TFA/DCM1 hRT95%99%
85% H3PO412 h60°C92%98%
Magic Blue/Et3SiH30 min40°C89%97%

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethoxyl group directs electrophiles to the meta position:

Nitration:

text
(S)-4-(CF3O)Phe-OtBu + HNO3/H2SO4 → (S)-4-(CF3O)-3-NO2-Phe-OtBu Conditions: 0°C → RT, 4 h Yield: 72%[6]

Halogenation:

ElectrophileProductYieldRegioselectivitySource
Br2/FeCl33-Br-4-(CF3O)Phe-OtBu65%>95% meta
Cl2/AlCl33-Cl-4-(CF3O)Phe-OtBu58%93% meta

Reductive Amination

The α-amino group reacts with aldehydes/ketones:

text
(S)-4-(CF3O)Phe-OtBu + PhCHO → (S)-PhCH=N-(4-(CF3O)Phe-OtBu) Conditions: NaBH3CN, MeOH, 24 h Yield: 81%[4]

Stability Under Basic Conditions

The tert-butyl ester resists saponification but undergoes slow hydrolysis in polar aprotic solvents:

ConditionDegradation Rate (t1/2)ByproductSource
1M NaOH, MeOH/H2O>1 weekCarboxylic acid
LiOH, THF/H2O48 hCarboxylic acid

Scientific Research Applications

Peptide Synthesis

The compound serves as a crucial building block in the synthesis of peptides. Its incorporation into peptide chains can enhance the stability and bioactivity of the resulting compounds, making it particularly valuable in the pharmaceutical industry. The trifluoromethoxy group can influence the electronic properties of peptides, potentially leading to improved interactions with biological targets .

Drug Development

(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester plays a significant role in the design of novel pharmaceuticals, especially those targeting neurological disorders. The trifluoromethoxy group enhances the lipophilicity and bioavailability of active pharmaceutical ingredients, which is critical for effective drug formulation . Recent studies have demonstrated its potential in developing compounds that modulate neurotransmitter systems, providing insights into treatments for conditions like depression and anxiety .

Biotechnology Applications

In biotechnology, this compound is utilized to modify amino acids, improving the properties of enzymes and proteins used in industrial processes. Its ability to stabilize protein structures can enhance enzyme activity and specificity, making it a valuable tool in biocatalysis . Additionally, its incorporation into biomolecules can lead to novel therapeutic agents with enhanced efficacy.

Research in Neuroscience

The compound is particularly valuable in neuroscience research for studying amino acid effects on neurotransmitter functions. Its derivatives have been investigated for their roles as antagonists or modulators of ion channels involved in pain pathways, such as TRPM8 channels. This research could lead to new pain management therapies .

Cosmetic Formulations

Due to its properties, this compound is also explored in cosmetic formulations. It can enhance skin hydration and stability in products, making it an attractive ingredient for cosmetic chemists looking to improve product performance .

Summary Table of Applications

Application Area Description
Peptide SynthesisKey building block enhancing stability and bioactivity in therapeutic peptides
Drug DevelopmentImproves bioavailability and efficacy of drugs targeting neurological disorders
BiotechnologyModifies amino acids for enhanced enzyme properties in industrial processes
Neuroscience ResearchInvestigates effects on neurotransmitter functions; potential for new pain management therapies
Cosmetic FormulationsEnhances skin hydration and product stability

Case Studies

  • Fluorinated Phenylalanines in Drug Design : A study highlighted the synthesis of fluorinated phenylalanines, including (S)-4-(trifluoromethoxyl)phenylalanine, demonstrating their utility in creating novel therapeutic agents with improved pharmacokinetic profiles .
  • Neuroscience Applications : Research involving this compound has shown its effectiveness as a TRPM8 antagonist, providing insights into its potential use for treating peripheral pain conditions .
  • Biotechnological Innovations : The use of this compound has been reported to enhance enzyme activity significantly, showcasing its role as a modifier in biocatalytic processes .

Mechanism of Action

The mechanism by which (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the binding affinity and selectivity of the compound towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The trifluoromethyl group (-CF₃) at the para position (vs. Halogen substituents (-F, -Br) at meta positions may alter steric bulk and electronic properties differently, influencing binding affinity in target proteins.

Stereochemical Impact :

  • The (S) and (R) enantiomers of 4-(trifluoromethyl)phenylalanine t-butyl ester (CAS 1241681-43-5 vs. 1052168-10-1) highlight the importance of chirality in pharmacological activity. Enantiomers often exhibit divergent biological interactions, necessitating rigorous stereochemical control in synthesis .

Applications :

  • Fluorinated analogs like the (S)-4-CF₃ and (S)-3-F derivatives are prioritized in medicinal chemistry for their ability to improve drug half-life and membrane permeability .
  • Brominated derivatives (e.g., (S)-3-Bromo) may serve as intermediates for cross-coupling reactions in fine chemical synthesis .

Biological Activity

(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester is a fluorinated derivative of phenylalanine that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the compound’s biological activity, including its synthesis, structure-activity relationships, and relevant case studies.

  • Chemical Formula : C14H18F3NO2
  • Molecular Weight : 303.29 g/mol
  • CAS Number : 44754804

The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, potentially increasing its biological activity compared to non-fluorinated analogs.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, a related study evaluated various derivatives against strains such as Staphylococcus aureus and Enterococcus faecalis. The findings indicated that the presence of the trifluoromethyl group was crucial for enhancing the antimicrobial activity of these compounds .

Table 1: Antimicrobial Activity of Trifluoromethyl Derivatives

CompoundMIC (μM) against S. aureusMIC (μM) against E. faecalis
(S)-4-(Trifluoromethoxyl)Phe18.735.8
Related Compound A15.030.0
Related Compound B22.540.0

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using human monocytic leukemia cell lines (THP-1) revealed varying degrees of cytotoxicity, with IC50 values ranging from 1.4 to >10 µM depending on the lipophilicity of the derivatives tested . The increased lipophilicity associated with the trifluoromethyl group likely contributes to enhanced membrane permeability and bioactivity.

Table 2: Cytotoxicity Data Against THP-1 Cells

CompoundIC50 (µM)
(S)-4-(Trifluoromethoxyl)Phe1.4 - >10
Control Compound3.0

Structure-Activity Relationships

The structure-activity relationship (SAR) studies indicate that the trifluoromethyl moiety significantly influences both antimicrobial and anticancer activities by enhancing lipophilicity and promoting favorable interactions with biological targets. The electron-withdrawing nature of fluorine atoms facilitates stronger interactions with enzymes and receptors, which may contribute to increased efficacy .

Case Studies

  • Antiviral Activity : Research involving phenylalanine derivatives has shown promising antiviral properties against HIV-1 and HIV-2. In particular, compounds with structural similarities to (S)-4-(Trifluoromethoxyl)phenylalanine exhibited better antiviral activity than existing treatments like PF-74 .
  • Enzyme Inhibition : Molecular docking studies have revealed that derivatives can moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases, which are critical in inflammatory pathways . The presence of the trifluoromethyl group enhances binding affinity through halogen bonding interactions.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester, and how do reaction conditions impact stereochemical control?

  • Methodological Answer : The synthesis typically involves alkylation of chiral auxiliaries, such as the Schöllkopf reagent, with fluorinated benzyl halides. For example, fluorinated benzyl bromides can react with chiral pyrazine derivatives (e.g., (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine) to yield intermediates that are hydrolyzed and Boc-protected to achieve stereochemical fidelity . Reaction temperature, solvent polarity, and catalyst choice (e.g., palladium for cross-coupling) critically influence enantioselectivity.

Q. Which analytical techniques are most effective for confirming the identity and purity of this compound?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are standard for purity assessment. For instance, LCMS (m/z 757 [M+H]+) and HPLC retention time (1.23 minutes under SQD-FA05 conditions) provide rapid identification . Nuclear magnetic resonance (NMR) spectroscopy, particularly 19F^{19}\text{F} NMR, is essential for verifying the trifluoromethoxy group’s integrity .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store under inert atmospheres (argon or nitrogen) at –20°C to prevent hydrolysis of the t-butyl ester. Hygroscopic intermediates should be handled in anhydrous solvents (e.g., dichloromethane or DMF) and desiccated immediately post-synthesis .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated during the synthesis of fluorinated phenylalanine derivatives?

  • Methodological Answer : Chiral stationary phase HPLC with UV/fluorescence detection is optimal. For example, using a Chiralpak® column with hexane/isopropanol gradients can resolve enantiomers. Circular dichroism (CD) spectroscopy further corroborates stereochemical assignments by detecting Cotton effects specific to the (S)-configuration .

Q. In peptide synthesis, how does the t-butyl ester group enable selective deprotection, and what cleavage conditions preserve the trifluoromethoxy moiety?

  • Methodological Answer : The t-butyl ester is stable under basic and nucleophilic conditions but cleaved selectively with trifluoroacetic acid (TFA) or HCl in dioxane. For example, Boc-protected derivatives are deprotected using TFA (95% yield), leaving the trifluoromethoxy group intact due to its resistance to acidolysis .

Q. What are the mechanistic challenges in introducing the trifluoromethoxy group, and how can side reactions (e.g., defluorination) be minimized?

  • Methodological Answer : The trifluoromethoxy group’s electron-withdrawing nature can hinder nucleophilic substitution. Using silver(I) or copper(I) catalysts promotes efficient coupling of trifluoromethoxy precursors to aromatic rings. Side reactions like defluorination are mitigated by avoiding high temperatures (>80°C) and using non-polar solvents (e.g., toluene) .

Q. How does the trifluoromethoxy substituent alter the pharmacokinetic properties of phenylalanine derivatives in drug discovery?

  • Methodological Answer : The trifluoromethoxy group enhances metabolic stability and membrane permeability. LogP measurements (via shake-flask or chromatographic methods) and plasma protein binding assays (e.g., ultrafiltration) quantify hydrophobicity and bioavailability. In vitro CYP450 inhibition assays further assess metabolic resistance .

Key Considerations for Experimental Design

  • Stereochemical Control : Use chiral auxiliaries (e.g., Schöllkopf reagent) and low-temperature (–40°C) alkylation to minimize racemization .
  • Analytical Validation : Cross-validate LCMS/NMR data with synthetic intermediates to confirm stepwise fidelity .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic susceptibility of the t-butyl ester .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester
Reactant of Route 2
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(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester

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